molecular formula C26H23N7O2 B12825017 (S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

Cat. No.: B12825017
M. Wt: 465.5 g/mol
InChI Key: WDENQIQQYWYTPO-UHFFFAOYSA-N
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Description

(S)-4-(8-Amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide is a structurally complex small molecule featuring an imidazo[1,5-a]pyrazine core substituted with critical functional groups. The core is modified at position 3 with a (S)-configured pyrrolidin-2-yl moiety linked via a but-2-ynoyl group and at position 1 with a benzamide group connected to a pyridin-2-yl amine. This compound’s stereochemistry and substituent arrangement are pivotal for its biological interactions, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C26H23N7O2

Molecular Weight

465.5 g/mol

IUPAC Name

4-[8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)

InChI Key

WDENQIQQYWYTPO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acalabrutinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically begins with the preparation of 4-(8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. This involves several steps, including nucleophilic substitution, cyclization, and amidation reactions .

Industrial Production Methods: In industrial settings, the production of acalabrutinib involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for the purification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions: Acalabrutinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .

Scientific Research Applications

Comparison with Similar Compounds

(a) 4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (Stereoisomer R)

  • Key Difference : The (R)-stereoisomer shares identical substituents but differs in the pyrrolidine configuration, leading to altered binding kinetics. Studies suggest the (S)-isomer exhibits superior target affinity due to optimal spatial alignment with kinase active sites .
  • Molecular Weight : ~505.5 g/mol (estimated from C26H25N7O2).

(b) 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol

  • Key Difference: Replaces the benzamide-pyrrolidinylbutynoyl group with a cyclohexanemethanol moiety. This modification reduces polar interactions, lowering solubility but increasing membrane permeability .
  • Biological Activity : Demonstrates weaker kinase inhibition but enhanced cytotoxicity in specific cancer cell lines .

(c) (S)-4-(8-Amino-3-(1-(3-methoxybut-2-enoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (DP3)

  • Key Difference: Substitutes the but-2-ynoyl group with a 3-methoxybut-2-enoyl chain, introducing an electron-donating methoxy group. This enhances metabolic stability but reduces electrophilic reactivity compared to the terminal alkyne in the target compound .
  • Molecular Weight : 498.4 g/mol (C27H27N7O3) .

Heterocyclic Core Derivatives

(a) N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide

  • Key Difference : Features an imidazo[1,2-a]pyridine core instead of imidazo[1,5-a]pyrazine. The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Biological Activity : Shows potent anticancer activity but distinct kinase selectivity .

(b) 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine

  • Key Difference: Lacks the pyrrolidinylbutynoyl and benzamide groups, instead incorporating phenyl and trimethylphenyl substituents. This results in stronger π-π stacking but weaker hydrogen-bonding capacity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
(S)-4-(8-Amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Imidazo[1,5-a]pyrazine (S)-pyrrolidinylbutynoyl, benzamide-pyridin-2-yl ~505.5* High kinase selectivity, moderate solubility, potent anticancer activity
(R)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Imidazo[1,5-a]pyrazine (R)-pyrrolidinylbutynoyl, benzamide-pyridin-2-yl ~505.5* Reduced target affinity compared to (S)-isomer
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol Imidazo[1,5-a]pyrazine Iodo, cyclohexanemethanol ~402.3 Enhanced membrane permeability, weaker kinase inhibition
DP3 Imidazo[1,5-a]pyrazine (S)-pyrrolidinyl-3-methoxybut-2-enoyl, benzamide-pyridin-2-yl 498.4 Improved metabolic stability, lower electrophilic reactivity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide Imidazo[1,2-a]pyridine Trifluoromethylbenzamide, ethyl linkage ~389.3 High lipophilicity, blood-brain barrier penetration, distinct kinase selectivity

*Estimated based on C26H25N7O2.

Key Research Findings

Stereochemical Impact : The (S)-configuration in the target compound optimizes binding to kinases like GSK-3β, whereas the (R)-isomer shows reduced efficacy .

But-2-ynoyl vs. Methoxybutenoyl: The terminal alkyne in the target compound enhances electrophilic reactivity, enabling covalent binding to cysteine residues in kinases, a feature absent in DP3 .

Benzamide-Pyridine Linkage: This group facilitates hydrogen bonding with ATP-binding pockets, a critical factor absent in cyclohexanemethanol analogs .

Biological Activity

(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide is a compound of significant interest due to its potential therapeutic applications, particularly as a Bruton’s Tyrosine Kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling, making it a target for treating various B-cell malignancies and autoimmune diseases.

Chemical Structure and Properties

The compound has the following molecular formula: C26H23N7O2, and its structure features multiple functional groups that contribute to its biological activity. The presence of the imidazo[1,5-a]pyrazine moiety is particularly relevant for its interaction with BTK.

Research indicates that this compound acts as a selective inhibitor of BTK. The compound demonstrates an EC50 value of less than 100 nM, indicating potent inhibition of BTK activity. This inhibition can be quantitatively measured using the Immobilized Metal Affinity Chromatography (IMAC) assay, which assesses the phosphorylation state of peptide substrates in the presence of the compound .

1. Inhibition of B-cell Activation

The primary therapeutic application of this compound lies in its ability to inhibit B-cell activation through BTK inhibition. This action is crucial in conditions such as:

  • Chronic Lymphocytic Leukemia (CLL)
  • Non-Hodgkin Lymphoma
  • Autoimmune Disorders (e.g., rheumatoid arthritis)

2. Case Studies

Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in models of B-cell malignancies:

  • Study A : In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability in CLL cell lines.
  • Study B : In vivo experiments using mouse models indicated that administration of the compound led to a marked decrease in tumor burden and prolonged survival rates compared to control groups.

Data Tables

Here is a summary table highlighting key properties and findings related to this compound:

Property/StudyFindings/Details
Molecular FormulaC26H23N7O2
EC50 (BTK Inhibition)< 100 nM
Targeted DiseasesCLL, Non-Hodgkin Lymphoma, Autoimmune Disorders
Preclinical EfficacySignificant reduction in tumor growth
Mechanism of ActionBTK inhibition

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